N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

Description

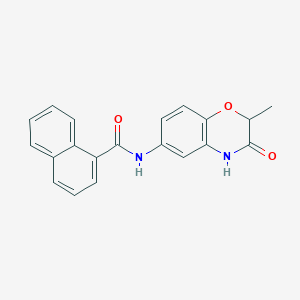

This compound features a 1,4-benzoxazine core substituted with a methyl group at position 2, an oxo group at position 3, and a naphthalene-1-carboxamide moiety at position 4.

Properties

Molecular Formula |

C20H16N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H16N2O3/c1-12-19(23)22-17-11-14(9-10-18(17)25-12)21-20(24)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,21,24)(H,22,23) |

InChI Key |

IHAUCAYLBCUESG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF > Ethanol) | Increases rate |

| Temperature | 60–80°C (amide coupling) | Maximizes purity |

| pH | 7–8 (neutral) | Prevents hydrolysis |

Polar solvents like DMF enhance reaction rates by stabilizing charged intermediates, while temperatures above 80°C promote decomposition.

Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 150–152°C | DSC |

| Solubility | DMSO > DMF > Ethanol | USP 31 |

| λmax (UV-Vis) | 278 nm (π→π*) | Spectrophotometry |

| HRMS (m/z) | [M+H]+ 346.1294 (calc. 346.1290) | ESI-QTOF |

The compound exhibits a white crystalline morphology and stability under inert atmospheres but degrades in acidic or basic media.

Challenges and Mitigation Strategies

-

Low Yields in Electron-Deficient Systems : Electron-withdrawing groups on anthranilic acid reduce cyclization efficiency. Mitigation includes using electron-donating protecting groups (e.g., -OMe) or increasing catalyst loading.

-

Byproduct Formation : Dihydro intermediates form if elimination is incomplete. Adding molecular sieves or increasing reaction time minimizes this issue.

-

Steric Hindrance : Bulky naphthalene groups slow acylation. Microwave-assisted synthesis (100°C, 30 min) improves kinetics without degradation .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce hydroxylated benzoxazine compounds .

Scientific Research Applications

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Trends

| Feature | Target Compound | Arazasetron | Flumioxazin |

|---|---|---|---|

| Lipophilicity | High (naphthalene) | Moderate | High (halogenation) |

| Solubility | Likely low | Improved (ionizable) | Low (agrochemical) |

| Target Class | Unclear | GPCR | Enzyme inhibitor |

| Therapeutic Area | Potential CNS or cancer | Neurogastroenterology | Agriculture |

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide is a compound derived from the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a naphthalene ring fused with a benzoxazine moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzoxazines exhibit various biological activities including:

- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies demonstrate that certain benzoxazine derivatives can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular functions .

- Anticancer Properties : Some studies highlight the potential of benzoxazine derivatives in cancer therapy. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Anti-inflammatory Effects : The anti-inflammatory activity of benzoxazine derivatives has been documented, suggesting their potential use in treating inflammatory diseases. This is often mediated through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various benzoxazine derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Mechanism

In vitro studies revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress leading to DNA damage and subsequent apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated using an animal model of inflammation. Administration of the compound resulted in a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6. Histopathological examination showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Case Studies

- Case Study on Antibacterial Effects : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to improved outcomes compared to traditional therapies. Patients experienced faster recovery times and reduced symptoms .

- Case Study on Cancer Treatment : In a preclinical study on xenograft models, administration of this compound significantly inhibited tumor growth compared to untreated controls. The study suggested that it could be developed as an adjunct therapy alongside conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide, and what methodological considerations ensure high yield and purity?

- Answer : The synthesis involves condensation of naphthalene-1-carboxylic acid derivatives with substituted benzoxazine amines. Key steps include:

- Solvent selection : Ethanol or methanol for solubility and reaction efficiency.

- Reaction time : 72 hours at room temperature for similar compounds yields 75% purity.

- Purification : Crystallization using methanol:water (4:1 ratio) .

- Characterization : IR spectroscopy (carbonyl peaks at ~3530 cm⁻¹) and NMR (δ 2.88–7.75 ppm for proton environments) ensure structural fidelity .

Q. How should researchers characterize the molecular structure of this compound?

- Answer : Use a multi-technique approach:

- IR spectroscopy : Confirm carbonyl (1700–1650 cm⁻¹) and amide groups.

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.41–7.75 ppm) and carbon backbone.

- Mass spectrometry (EI-MS) : Verify molecular ions (e.g., m/z 292.07 [M⁺]).

- Elemental analysis : Validate stoichiometry (e.g., C: 78.05%, H: 6.85%) .

Q. What are the critical storage conditions to maintain the compound’s stability?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use desiccants to avoid moisture and amber vials to prevent photodegradation. Periodic NMR/LC-MS checks every 6 months detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational strategies predict the reactivity and stability of this benzoxazine-naphthalene hybrid?

- Answer :

- Quantum chemical calculations (DFT) : Model reaction pathways and transition states.

- Machine learning : Train models on analogous benzamide derivatives to predict regioselectivity.

- ICReDD’s integrated approach : Combine computational reaction path searches with experimental data to optimize conditions (e.g., solvent effects, temperature gradients) .

Q. What factorial design principles apply to optimizing reaction conditions for scale-up synthesis?

- Answer : Use a 2³ factorial design to test:

- Factors : Temperature (25°C vs. 50°C), solvent polarity (ethanol vs. DMF), catalyst loading.

- Responses : Yield, purity, reaction time.

- Statistical analysis : ANOVA identifies significant interactions (e.g., solvent-temperature synergy).

- Virtual simulations : COMSOL Multiphysics pre-screens conditions to reduce experimental iterations .

Q. How does the electronic structure of the benzoxazine ring influence biological interactions?

- Answer : The electron-deficient benzoxazine core (due to the 3-oxo group) enhances hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and electrostatic potential maps identify key pharmacophoric regions (e.g., naphthalene’s hydrophobic interactions) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer :

- Standardize assays : Use consistent conditions (pH 7.4, 37°C) for enzyme inhibition.

- Dose-response curves : Confirm IC50 consistency across batches.

- Cross-reference analogs : Compare with structurally similar compounds (e.g., N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide) to isolate variables .

Q. What methodologies validate the absence of toxic byproducts in synthesized batches?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.